4-Nonyl Phenol-13C6 Diethoxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

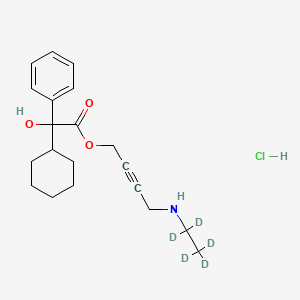

4-Nonyl Phenol-13C6 Diethoxylate, also known as 2-[2-(4-nonylphenoxy)ethoxy]ethanol-13C6 , is a stable isotope labelled compound . It has a molecular formula of 13C6 C13 H32 O3 and a molecular weight of 314.41 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a nonyl group and two ethoxy groups . The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to a lesser extent, the 2-positions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.41 . It is a neat product . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results for this specific compound.Aplicaciones Científicas De Investigación

Environmental Impact and Ecotoxicity

Nonylphenol ethoxylates (NPEs) are widely used surfactants with numerous domestic and industrial applications. Their environmental fate is a concern due to incomplete biodegradation, leading to the release of persistent and toxic metabolites such as nonylphenol (NP) and shorter-chain NPEs. These compounds exhibit estrogenic effects, raising concerns about endocrine disruption in wildlife and potentially humans. The aquatic toxicity of NP and its ethoxylates has been extensively studied, with chronic values indicating significant toxicity across a range of aquatic organisms. The environmental persistence and bioaccumulation potential of these compounds necessitate further research into their long-term impact on ecological and human health (Staples et al., 2004).

Aggregate Exposure Hazard Assessment

A comprehensive hazard assessment of aggregate exposure to nonylphenol and its mono- and di-ethoxylates in aquatic environments was conducted. This assessment employed a toxic equivalency approach, revealing a low likelihood of aggregate NP-equivalent concentrations exceeding chronic water quality criteria in U.S. waters. This finding underscores the importance of monitoring and regulating the environmental presence of NPEs and their degradation products to safeguard aquatic ecosystems (Coady et al., 2010).

Environmental Degradation and Toxicity

The environmental degradation of alkylphenol ethoxylates (APEs) generates metabolites like nonylphenol (NP), which have been identified as endocrine disruptors. The widespread use and disposal of products containing APEs result in their presence in various environmental compartments, including water bodies and sediments, where they pose risks to aquatic life and potentially human health. Research into the environmental fate of these compounds highlights the need for improved wastewater treatment processes and alternative, less harmful surfactants (Ying et al., 2002).

Mecanismo De Acción

Target of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets in a way that allows researchers to study protein structures and functions.

Result of Action

As a biochemical used in proteomics research , it may help in understanding the structure and function of proteins.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Molecular Mechanism

It is known that it is derived from 4-Nonyl Phenol, which is reacted with 13C6 labeled ethylene glycol to produce the corresponding ethoxy ester .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound that can be stored at -20°C .

Metabolic Pathways

It is known that nonylphenol, a related compound, exhibits complex metabolic behavior .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-Nonyl Phenol-13C6 Diethoxylate can be achieved through a two-step process. The first step involves the synthesis of 4-Nonyl Phenol-13C6, followed by the ethoxylation of the product in the second step.", "Starting Materials": [ "4-Nonylphenol-13C6", "Ethylene oxide", "Sodium hydroxide", "Methanol", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-Nonyl Phenol-13C6", "- Dissolve 4-Nonylphenol-13C6 in methanol", "- Add sulfuric acid to the solution and stir for 30 minutes at room temperature", "- Neutralize the solution with sodium hydroxide", "- Extract the product with ethyl acetate", "- Dry the organic layer with anhydrous magnesium sulfate", "- Evaporate the solvent to obtain 4-Nonyl Phenol-13C6", "Step 2: Ethoxylation of 4-Nonyl Phenol-13C6", "- Dissolve 4-Nonyl Phenol-13C6 in methanol", "- Add sodium hydroxide and stir until dissolved", "- Add ethylene oxide dropwise to the solution and stir for 24 hours at 60°C", "- Neutralize the solution with sulfuric acid", "- Extract the product with ethyl acetate", "- Dry the organic layer with anhydrous magnesium sulfate", "- Evaporate the solvent to obtain 4-Nonyl Phenol-13C6 Diethoxylate" ] } | |

Número CAS |

1346602-11-6 |

Fórmula molecular |

C19H32O3 |

Peso molecular |

314.416 |

Nombre IUPAC |

2-[2-(4-nonylphenoxy)ethoxy]ethanol |

InChI |

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1 |

Clave InChI |

BLXVTZPGEOGTGG-AUGRNHFJSA-N |

SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |

Sinónimos |

2-[2-(4-nonylphenoxy)ethoxy]ethanol-13C6; 2-[2-(p-Nonylphenoxy)ethoxy]ethanol-13C6; 4-n-Nonylphenol Diethoxylate-13C6; Diethylene Glycol Mono-p-nonylphenyl Ether-13C6; Diethylene Glycol p-Nonylphenyl Ether-13C6; EON 2-13C6; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

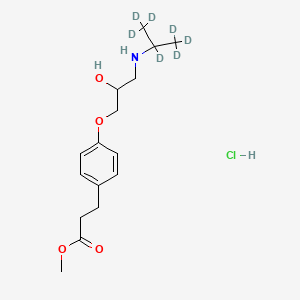

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)

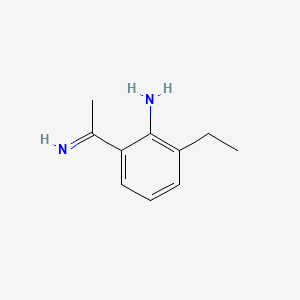

![Uridine-[5',5'-D2]](/img/structure/B584041.png)

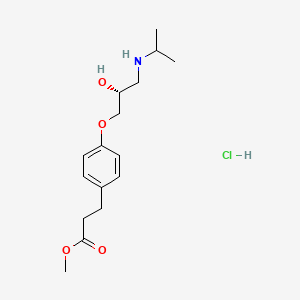

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)

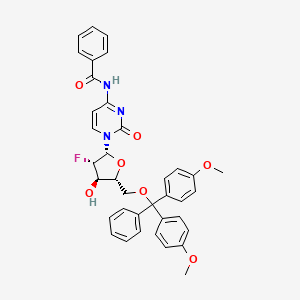

![L-[2-13C]Xylose](/img/structure/B584058.png)